

2-Chloro-3-ethylpyridine physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-ethylpyridine

Cat. No.: B1356614

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-3-ethylpyridine**

This guide provides a detailed examination of the physicochemical properties of **2-Chloro-3-ethylpyridine** (CAS No: 96440-05-0), a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a heterocyclic building block, its unique electronic and steric characteristics make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering core data, validated experimental protocols, and expert insights into its chemical behavior.

Core Molecular Attributes

2-Chloro-3-ethylpyridine belongs to the family of halogenated pyridines, which are foundational scaffolds in drug discovery.^[2] The presence of a chlorine atom at the 2-position and an ethyl group at the 3-position creates a distinct pattern of reactivity and functionality. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the pyridine ring itself can undergo various transformations.^[3]

Attribute	Value	Source
IUPAC Name	2-chloro-3-ethylpyridine	[4][5]
CAS Number	96440-05-0	[4][6]
Molecular Formula	C ₇ H ₈ ClN	[4][5]
Molecular Weight	141.60 g/mol	[4]
Monoisotopic Mass	141.03453 Da	[5]
Canonical SMILES	<chem>CCC1=C(N=CC=C1)Cl</chem>	[5]
InChIKey	WRWTXYCFRFOEK- UHFFFAOYSA-N	[5]

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. They influence formulation, delivery, and pharmacokinetic profiles. The data presented below are a combination of predicted values and experimental data for structurally analogous compounds, providing a robust profile for **2-Chloro-3-ethylpyridine**.

Property	Value / Range	Comments and Comparative Insights
Appearance	Colorless to light yellow liquid	Based on analogous compounds like 2-Chloro-3-methylpyridine.[7]
Boiling Point	Predicted: ~180-195 °C	Experimental data is not readily available. The boiling point of the related 3-Ethylpyridine is 163-166 °C[8] [9], and 2-Chloro-3-methylpyridine is 187-189 °C. [7] The presence of the chloro group is expected to increase the boiling point compared to 3-ethylpyridine.
Melting Point	Not available	As a liquid at room temperature, the melting point is well below ambient conditions. The related 2-chloropyridine has a melting point of -46 °C.[3]
Density	Predicted: 1.111 ± 0.06 g/cm ³	This computational prediction suggests it is denser than water.[4] For comparison, the density of 3-Ethylpyridine is ~0.954 g/mL.[8]
Solubility	Predicted: Slightly soluble in water; Soluble in organic solvents.	Pyridine derivatives often exhibit slight water solubility.[8] [10] Good solubility in common organic solvents like ethanol, diethyl ether, and dichloromethane is expected, facilitating its use in organic synthesis.[7][8]

XLogP3	2.6	This predicted value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[4]
Hydrogen Bond Acceptors	1	The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and receptor binding interactions. [4]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for **2-Chloro-3-ethylpyridine** are not publicly available, a predicted profile can be extrapolated from its structure.

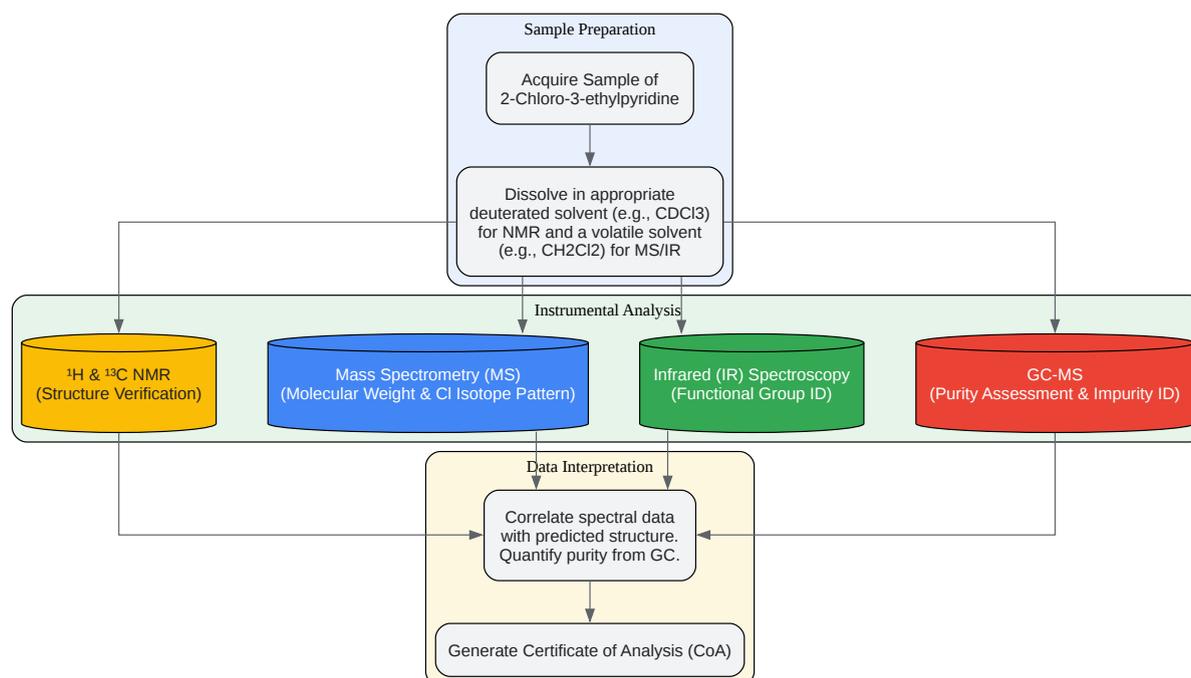
- ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely in the δ 7.0-8.5 ppm range. The ethyl group should present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 2.5-3.0 ppm and δ 1.2-1.5 ppm, respectively).
- ¹³C NMR: Five distinct signals are expected for the aromatic carbons of the pyridine ring, with the carbon bearing the chlorine atom (C2) being significantly deshielded. Two additional signals will correspond to the ethyl group's CH₂ and CH₃ carbons.
- Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and alkyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching from the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z 141. The spectrum would also exhibit a characteristic M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following section outlines standard, self-validating methodologies for determining the key physicochemical properties of **2-Chloro-3-ethylpyridine**.

Workflow for Spectroscopic and Purity Analysis

The following workflow illustrates the logical sequence for verifying the identity and purity of a research sample of **2-Chloro-3-ethylpyridine**.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the structural and purity analysis of **2-Chloro-3-ethylpyridine**.

Protocol for Boiling Point Determination (Micro Scale)

This method is ideal for small research-grade quantities, minimizing sample waste.

- **Preparation:** Place a small amount (0.5-1.0 mL) of **2-Chloro-3-ethylpyridine** into a small-diameter test tube (Thiele tube or similar).
- **Capillary Setup:** Take a melting point capillary tube, seal one end in a flame, and place it, open-end down, into the test tube containing the sample.
- **Heating:** Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil). The thermometer bulb should be level with the sample.
- **Observation:** Heat the bath slowly (1-2 °C per minute). As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- **Equilibrium Point:** Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
- **Measurement:** The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure inside the capillary equals the atmospheric pressure.
- **Validation:** Repeat the heating and cooling cycle to ensure a reproducible measurement.

Causality: Slow heating and cooling are critical to maintain thermal equilibrium between the liquid, vapor, and thermometer, ensuring an accurate reading of the temperature at which vapor pressure equals atmospheric pressure.

Protocol for Solubility Assessment

- **Solvent Selection:** Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane).
- **Sample Preparation:** To a series of vials, add a known amount of **2-Chloro-3-ethylpyridine** (e.g., 10 mg).

- Titration: Add the first solvent dropwise to the first vial while vortexing. Continue adding the solvent in known increments (e.g., 100 μ L) until the solid is completely dissolved.
- Quantification: Record the total volume of solvent required to dissolve the sample. Calculate the solubility in mg/mL.
- Classification: If the compound dissolves readily, it is classified as "soluble." If it requires a large volume or does not dissolve, it can be classified as "sparingly soluble" or "insoluble."
- Trustworthiness: This method is self-validating through visual confirmation. For precise quantification, analytical techniques like HPLC can be used to measure the concentration of the saturated solution after equilibration.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chloro-3-ethylpyridine** is not widely available, data from analogous compounds like 2-chloro-3-methylpyridine and other chloropyridines provide a strong basis for safe handling procedures.[\[11\]](#)[\[12\]](#)

- Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. [\[12\]](#) Causes skin and serious eye irritation.[\[11\]](#)[\[12\]](#) May cause respiratory irritation.[\[12\]](#) It is also classified as a combustible liquid.[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[12\]](#)[\[13\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[\[11\]](#)[\[12\]](#)
 - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[12\]](#) Avoid breathing vapors or mist.[\[12\]](#)
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[11\]](#)[\[13\]](#)

- Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[11][12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor for treatment advice.[12][13]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, open flames, and other ignition sources.[13]

Applications in Research and Development

2-Chloro-3-ethylpyridine is a versatile intermediate for organic synthesis. Its utility stems from the reactivity of the chloro-substituent and the inherent biological relevance of the pyridine scaffold.

- **Pharmaceutical Synthesis:** The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] **2-Chloro-3-ethylpyridine** can serve as a starting material for creating more complex molecules. The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols) to build libraries of compounds for screening against biological targets such as kinases, GPCRs, and enzymes.[3][14]
- **Agrochemical Development:** Halogenated heterocycles are also crucial in the agrochemical industry for the synthesis of novel pesticides, herbicides, and fungicides. The specific substitution pattern of **2-Chloro-3-ethylpyridine** can be exploited to develop new active ingredients with improved efficacy and selectivity.

References

- Apollo Scientific. (2022, May 18).
- Jubilant Ingrevia Limited.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024, September 8).

- Alchemist Chemical. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier. Retrieved from [\[Link\]](#)
- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.). Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). 3-ethyl pyridine. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **2-chloro-3-ethylpyridine**. Retrieved from [\[Link\]](#)
- PubMed. (2010, July 15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [\[Link\]](#)
- Aroma Aromatics & Flavours. (n.d.). 3 Ethyl Pyridine. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]
- 5. PubChemLite - 2-chloro-3-ethylpyridine (C7H8ClN) [pubchemlite.lcsb.uni.lu]
- 6. 2-CHLORO-3-ETHYL PYRIDINE | 96440-05-0 [chemicalbook.com]
- 7. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 8. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]
- 9. 3 Ethyl Pyridine Manufacturer, Exporter, Supplier [aromaaromatics.net]
- 10. 3-ethyl pyridine, 536-78-7 [thegoodscentcompany.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-3-ethylpyridine physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356614#2-chloro-3-ethylpyridine-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com